1-(4-METHOXYPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE
Overview
Description
1-(4-METHOXYPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinyl propyl chain, and a pyrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the morpholinyl propyl chain: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-METHOXYPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
1-(4-METHOXYPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:
- 1-(4-METHOXY-PHENYL)-3-MORPHOLIN-4-YL-PROPAN-1-ONE, HYDROCHLORIDE
- 2-(3-METHOXY-PHENYL)-1-MORPHOLIN-4-YL-ETHANETHIONE
These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-26-16-5-3-15(4-6-16)25-19-17(13-23-25)18(21-14-22-19)20-7-2-8-24-9-11-27-12-10-24/h3-6,13-14H,2,7-12H2,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAWGHLJWDLHJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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